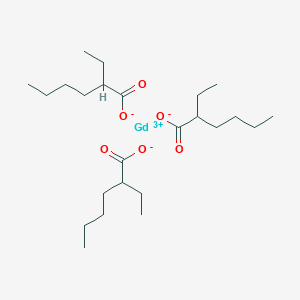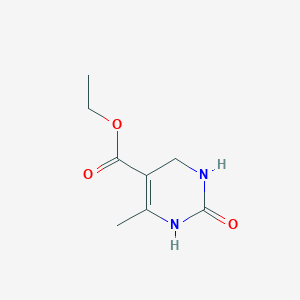
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis, characterization, and potential applications of various ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives.
Synthesis Analysis
The synthesis of these compounds typically involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, β-keto ester, and urea or thiourea. For instance, a novel pyrimidine derivative was synthesized using a Biginelli three-component cyclocondensation reaction in the presence of SiCl4 as a catalyst . Another study reported the synthesis of a related compound using PTSA-catalyzed Biginelli reaction . Additionally, microwave irradiation has been employed to facilitate the synthesis process, reducing reaction times significantly .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of a dichloromethyl derivative was determined by X-ray diffraction, and its spectroscopic characterization was performed using FT-IR, 1H, and 13C NMR . Density functional theory (DFT) calculations have also been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which were found to be in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives has been explored in various chemical reactions. For instance, the reaction with thiophenolates can lead to either ring expansion or nucleophilic substitution, depending on the reaction conditions such as reagent ratio, reaction time, and temperature . The basicity and nucleophilicity of the reaction media play a significant role in determining the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical and electrostatic properties, have been investigated. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) were evaluated using DFT calculations, which are important for understanding the reactivity and interaction of these molecules with biological targets . Additionally, the compounds have been screened for biological activities, such as antioxidant and radioprotective activities, indicating their potential therapeutic applications .
Scientific Research Applications
Chemical Reactions and Pathways
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates diverse chemical behaviors, particularly in reactions with thiophenolates. These reactions can result in either ring expansion or nucleophilic substitution, depending on factors like reagent ratio, reaction time, and temperature. Such versatility in chemical reactions highlights its potential in synthesizing various compounds (Fesenko et al., 2010); (Shutalev et al., 2010).
Thermodynamic Properties
The compound's thermodynamic properties, including enthalpies of combustion and formation, have been studied using bomb calorimetry. These studies are crucial for understanding the compound's stability and reactivity under various conditions (Klachko et al., 2020).
Pharmaceutical Applications
This compound serves as a precursor in synthesizing compounds with significant pharmaceutical potential. For instance, it has been used in the synthesis of chromone-pyrimidine coupled derivatives, which exhibit diverse biological activities and are potential candidates for antifungal, antibacterial, and anticancer agents (Nikalje et al., 2017); (Tiwari et al., 2018).
Crystallographic Studies
The crystal structures of certain derivatives of this compound have been determined, providing insights into their molecular conformations and potential interactions (Kurbanova et al., 2009).
Density and Viscosity Studies
Investigations into the density, viscosity, and ultrasonic properties of this compound in various solutions have been conducted. Such studies are essential for understanding its solubility and interaction with solvents, which is crucial for its application in various fields (Bajaj & Tekade, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex compound with potential biological activities
Mode of Action
It’s known that pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This interaction often results in the modulation of gene expression, either upregulating or downregulating specific genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDVRNLWJBGGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351819 | |
| Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17994-55-7 | |
| Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
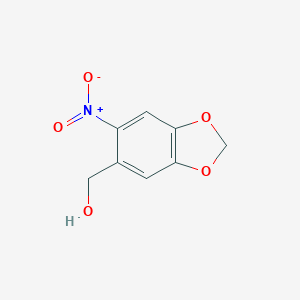


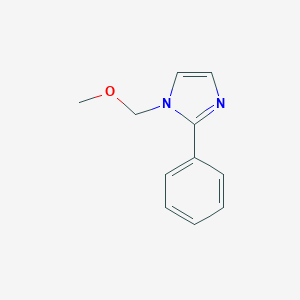

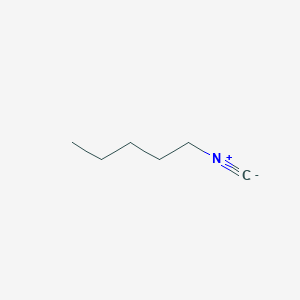
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)

